molecular formula C13H20N2O B8404523 4-[[3-(Dimethylamino)-propyl](methyl)amino]benzaldehyde

4-[[3-(Dimethylamino)-propyl](methyl)amino]benzaldehyde

Cat. No.: B8404523
M. Wt: 220.31 g/mol
InChI Key: LNLXKWWPKNDBGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[3-(Dimethylamino)-propyl](methyl)amino]benzaldehyde is a useful research compound. Its molecular formula is C13H20N2O and its molecular weight is 220.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

4-[3-(dimethylamino)propyl-methylamino]benzaldehyde

InChI

InChI=1S/C13H20N2O/c1-14(2)9-4-10-15(3)13-7-5-12(11-16)6-8-13/h5-8,11H,4,9-10H2,1-3H3

InChI Key

LNLXKWWPKNDBGC-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN(C)C1=CC=C(C=C1)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

10 g of 4-fluorobenzaldehyde, 12 g of K2CO3 and 20 ml of NMP are stirred and heated at 50° C. 13 ml of N,N,N′-trimethyl-1,3-propanediamine are added dropwise to the medium kept stirring and heated at 80° C. for 10 h. After the reaction medium has been cooled to ambient temperature, 100 ml of acetone are added. The precipitate obtained is filtered off, and the filtrate is evaporated to dryness and then dried. 21.85 g of powder are recovered. The analyses indicate that the product is in conformity.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.